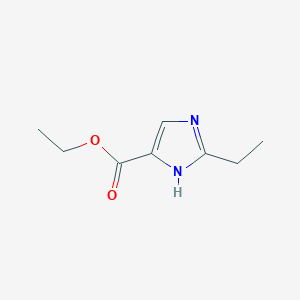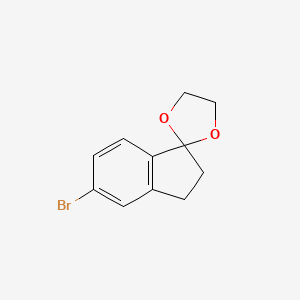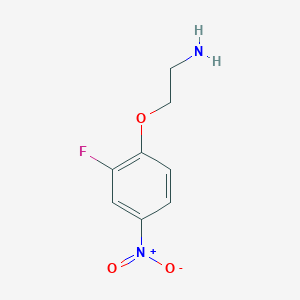
2-éthyl-1H-imidazole-5-carboxylate d'éthyle
Vue d'ensemble
Description
Ethyl 2-ethyl-1H-imidazole-5-carboxylate is a heterocyclic compound belonging to the imidazole family Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties
Applications De Recherche Scientifique
Ethyl 2-ethyl-1H-imidazole-5-carboxylate has several applications in scientific research:
Mécanisme D'action
Target of Action
Ethyl 2-ethyl-1H-imidazole-5-carboxylate is a derivative of imidazole, a heterocyclic compound that has been found to bind with high affinity to multiple receptors Imidazole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that imidazole derivatives can interact with their targets in various ways, leading to different biological effects . For instance, some imidazole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Given the broad range of biological activities associated with imidazole derivatives, it can be inferred that this compound may influence multiple biochemical pathways .
Result of Action
Given the diverse biological activities associated with imidazole derivatives, it can be inferred that this compound may have various molecular and cellular effects .
Action Environment
For instance, ethyl 2-ethyl-1H-imidazole-5-carboxylate is soluble in ethanol and dilute hydrochloric acid, slightly soluble in water , suggesting that its solubility could influence its action and efficacy.
Analyse Biochimique
Biochemical Properties
Ethyl 2-ethyl-1H-imidazole-5-carboxylate plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. The imidazole ring in this compound can act as a ligand, forming coordination complexes with metal ions, which can influence enzymatic activities. For instance, it can inhibit photosynthetic electron flow and ATP synthesis by acting as a Hill reaction inhibitor
Cellular Effects
Ethyl 2-ethyl-1H-imidazole-5-carboxylate has been observed to affect various cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. By interacting with specific enzymes and proteins, this compound can modulate the activity of key signaling molecules, thereby affecting cellular functions. For example, it can inhibit the electron flow in photosynthetic cells, leading to a decrease in ATP production . This inhibition can have downstream effects on cellular metabolism and energy balance.
Molecular Mechanism
The molecular mechanism of ethyl 2-ethyl-1H-imidazole-5-carboxylate involves its binding interactions with biomolecules. The imidazole ring can coordinate with metal ions, forming stable complexes that can inhibit or activate enzymes. This compound can act as an enzyme inhibitor by binding to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 2-ethyl-1H-imidazole-5-carboxylate can change over time. The stability and degradation of this compound are important factors to consider. It has been observed that the compound is relatively stable under standard laboratory conditions, but its activity can decrease over time due to degradation. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in metabolic pathways and energy production .
Dosage Effects in Animal Models
The effects of ethyl 2-ethyl-1H-imidazole-5-carboxylate vary with different dosages in animal models. At low doses, the compound can modulate enzymatic activities and cellular processes without causing significant toxicity. At higher doses, it can exhibit toxic effects, including inhibition of critical metabolic pathways and disruption of cellular homeostasis. Threshold effects have been observed, where a certain dosage level leads to a marked change in the compound’s impact on cellular functions .
Metabolic Pathways
Ethyl 2-ethyl-1H-imidazole-5-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic processes. For instance, it can inhibit enzymes involved in the electron transport chain, affecting ATP synthesis and energy production. This compound can also influence the levels of metabolites by modulating the activity of key enzymes in metabolic pathways .
Transport and Distribution
The transport and distribution of ethyl 2-ethyl-1H-imidazole-5-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, the compound can localize to specific organelles, such as mitochondria, where it can exert its effects on cellular metabolism. The distribution of this compound can also be influenced by its interactions with cellular membranes and transport proteins .
Subcellular Localization
Ethyl 2-ethyl-1H-imidazole-5-carboxylate exhibits specific subcellular localization, which is crucial for its activity and function. The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to mitochondria, where it can inhibit ATP synthesis by interacting with components of the electron transport chain. This subcellular localization is essential for understanding the precise mechanisms through which this compound exerts its biochemical effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-ethyl-1H-imidazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl glyoxalate with ethylamine to form an intermediate, which then undergoes cyclization to yield the desired imidazole derivative . The reaction conditions often include the use of catalysts such as nickel or erbium triflate to facilitate the cyclization process .
Industrial Production Methods
Industrial production of ethyl 2-ethyl-1H-imidazole-5-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming increasingly important in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-ethyl-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can yield imidazole derivatives with different substitution patterns.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can produce a variety of substituted imidazole derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 1H-imidazole-4-carboxylate
- Ethyl 2-amino-1H-imidazole-5-carboxylate
- Etomidate (R- (+)-ethyl-1- (1-phenylethyl)-1H-imidazole-5-carboxylate)
Uniqueness
Ethyl 2-ethyl-1H-imidazole-5-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .
Propriétés
IUPAC Name |
ethyl 2-ethyl-1H-imidazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-3-7-9-5-6(10-7)8(11)12-4-2/h5H,3-4H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJNBIUEMFKJJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(N1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20665312 | |
| Record name | Ethyl 2-ethyl-1H-imidazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20665312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
773138-27-5 | |
| Record name | Ethyl 2-ethyl-1H-imidazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20665312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-{[(3-Methylbenzyl)oxy]methyl}piperidine](/img/structure/B1451542.png)
![1-{4-[4-(3-Piperidinylmethoxy)phenyl]-1-piperazinyl}-1-ethanone](/img/structure/B1451543.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]guanidine](/img/structure/B1451546.png)
![7-chloro-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B1451547.png)



![5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one hydrochloride](/img/structure/B1451552.png)
![3-{[(4-Methylbenzyl)oxy]methyl}piperidine](/img/structure/B1451553.png)


